N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt featuring a naphthalene-2-carboxamide core linked to a dimethylaminoethyl group and a tricyclic heterocyclic system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl). The tricyclic scaffold comprises oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms arranged in a fused ring system, which likely contributes to its unique physicochemical properties . The hydrochloride salt form suggests improved solubility and stability, a common strategy in drug development .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-26(2)9-10-27(23(28)18-8-7-16-5-3-4-6-17(16)13-18)24-25-19-14-20-21(15-22(19)31-24)30-12-11-29-20;/h3-8,13-15H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQIPQRXHAHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the free radicals generated during the photopolymerization process. The compound interacts with these free radicals, initiating the polymerization of acrylates.
Mode of Action
The compound, specifically the derivatives ANN2 and ANN3, can initiate the free radical polymerization of acrylates under LED at 405 nm. This is achieved through the interaction of the compound with the free radicals, leading to a change in their state and enabling the polymerization process.
Biochemical Pathways
The compound affects the photopolymerization pathway . It is incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs. The compound’s interaction with free radicals triggers the polymerization process, affecting the downstream formation of the polymer structure.
Result of Action
The result of the compound’s action is the initiation of the free radical polymerization of acrylates. This leads to the formation of polymer structures, which have a wide range of applications, including the creation of interpenetrated polymer networks and adaptation for 3D printing.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light. Specifically, the compound is effective under the irradiation of various LEDs. This suggests that the compound’s action is dependent on the presence and intensity of light, making it a crucial factor in its mechanism of action.
Biological Activity
N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to delve into its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone with multiple functional groups that may influence its biological activity. The presence of a dimethylamino group suggests potential interactions with biological targets such as receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₃S |
| Molecular Weight | 368.86 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit lactate dehydrogenase (LDH) and other enzymes critical for cellular metabolism. For instance, molecular docking studies have indicated that naphthalene derivatives can effectively bind to active sites of enzymes like BmLDH, leading to significant inhibition of their activity .
- Antimicrobial Properties : Research has indicated that naphthalene-based compounds often exhibit antimicrobial activity against various pathogens. The structure of this compound may enhance its interaction with microbial membranes or specific metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to inhibit inflammatory mediators such as prostaglandins and nitric oxide, contributing to their therapeutic potential in inflammatory diseases .
In Vitro Studies
Several studies have assessed the efficacy of naphthalene derivatives:
- Growth Inhibition : The compound demonstrated inhibitory effects on Babesia microti, a protozoan parasite responsible for human babesiosis. The half-maximal inhibitory concentration (IC50) values for related compounds were reported at approximately 85 μM, showcasing moderate efficacy against the pathogen .
- Cytotoxicity Tests : Cytotoxicity assays indicated that certain naphthalene derivatives possess selectivity indexes that suggest lower toxicity towards mammalian cells compared to their antiparasitic effects, making them potential candidates for therapeutic development .
Case Studies
- Anti-Alzheimer's Activity : In a study involving naphthalene derivatives with carboxamide moieties, it was found that these compounds inhibited human butyrylcholinesterase (hBChE), an enzyme associated with Alzheimer's disease pathology. The ability to cross the blood-brain barrier was also noted, enhancing their potential as neuroprotective agents .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties against various cell lines. The structure-activity relationship (SAR) studies indicated that modifications on the naphthalene ring could lead to enhanced cytotoxic effects against cancer cells.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is with a molecular weight of 426.0 g/mol. The compound features a unique bicyclic structure that incorporates both dioxane and thiazole moieties, which may contribute to its biological activity and interaction with biological targets.
Biological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs often exhibit anticancer properties. The presence of the naphthalene moiety and the azatricyclo structure suggests potential interactions with DNA or other cellular targets involved in cancer progression.
- A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic applications.
-
Antimicrobial Properties
- Compounds containing dimethylamino groups have been known to possess antimicrobial properties. This compound's structure may enhance its ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.
-
Neuropharmacological Effects
- The dimethylaminoethyl side chain is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Materials Science Applications
-
Polymer Chemistry
- The unique structural features of this compound allow it to serve as a building block in polymer synthesis. Its ability to form stable complexes can be leveraged in creating novel materials with specific mechanical and thermal properties.
- Potential applications include the development of drug delivery systems where the compound could act as a stabilizer or functional additive in polymer matrices.
-
Sensors and Catalysts
- The electronic properties of the naphthalene core can be exploited in the development of sensors for detecting environmental pollutants or biological markers.
- Additionally, the compound may serve as a catalyst or co-catalyst in organic reactions due to its ability to stabilize reactive intermediates.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key functional groups or heterocyclic motifs. Below is an analysis of three closely related compounds:
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide hydrochloride
- Structural Differences :
- Replaces the naphthalene carboxamide with an isoindolyl acetamide group.
- Features a benzothiazole-dioxine fused system instead of the tricyclic dioxa-thia-aza scaffold.
- The benzothiazole component introduces additional rigidity, possibly affecting bioavailability .
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- Structural Differences: Substitutes the dimethylaminoethyl group with a dimethylaminopropyl chain, extending the alkyl spacer. The tricyclic system (dodeca-1(9),2,7,11-tetraen-11-yl) has a smaller ring system (7.3.0.0³,⁷ vs. 7.4.0.0³,⁷).
- Functional Implications: The longer alkyl chain may increase lipophilicity, influencing membrane permeability. The pyrrolidinone substituent could introduce hydrogen-bonding capabilities absent in the target compound .
2-[2-(3,9,10-Tri[2-(2-formylphenoxy)ethoxy]-6,13-dioxo-13b,13c-diphenyl-5,7,12,13b,13c,14-hexahydro-5a,6a,12a,13a-tetraazabenzo[5,6]azuleno[2,1,8-γa]benzo[1,2,3,4]benzothiophene-6,13-dione
- Structural Differences: Incorporates a benzothiophene core with multiple formylphenoxyethoxy substituents. Lacks the dimethylaminoethyl group but includes a tetraazabenzoazuleno motif.
- Functional Implications :
Comparative Data Table
Preparation Methods
Formation of the Oxa-Thia-Aza Ring System
The tricyclic core is assembled through a sequence of cyclization and heteroatom incorporation steps. A representative route involves:
-
Thiophene intermediate synthesis : Condensation of 2,5-dibromothiophene-3-carbaldehyde with ethylene glycol under basic conditions yields a dioxolane-fused thiophene precursor.
-
Nitrogen insertion : Treatment with hydrazine hydrate introduces the aza group, forming a dihydrobenzimidazole analog.
-
Oxidative cyclization : Using iodine or hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) induces ring closure to generate the tricyclic framework.
Key reaction conditions :
Functionalization with Dimethylaminoethyl Group
The dimethylaminoethyl side chain is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
-
Halogenation : The tricyclic core is brominated at position 5 using N-bromosuccinimide (NBS) in acetic acid.
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Alkylation : Reaction with 2-dimethylaminoethyl chloride in the presence of K₂CO₃ in acetonitrile at reflux.
Optimization data :
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Base | Cs₂CO₃ vs. K₂CO₃ | +12% |
| Solvent | DMF vs. MeCN | +8% |
| Temperature | 80°C vs. 60°C | +15% |
Naphthalene-2-carboxamide Coupling
Carboxylic Acid Activation
The naphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
Reaction monitoring :
Amide Bond Formation
The tricyclic amine is coupled with the acid chloride under Schotten-Baumann conditions:
-
Base-mediated coupling : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.
-
Alternative method : Use of coupling agents like HATU or EDCI/HOBt in DMF.
Yield comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 72 | 95 |
| HATU/DIPEA | 88 | 98 |
| EDCI/HOBt | 81 | 97 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification:
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Solvent system : Ethyl acetate saturated with HCl gas.
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Crystallization : Slow evaporation from ethanol/ether (1:3 v/v) yields needle-shaped crystals.
Analytical data :
-
Melting point: 214–216°C (decomp.)
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HRMS (ESI+): m/z 508.2034 [M+H]⁺ (calc. 508.2038)
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.88–7.92 (m, 4H, naphthyl)
Purification and Scalability Challenges
Chromatographic Methods
-
Flash chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH/NH₄OH (90:9:1)
-
HPLC : C18 column, gradient 20–80% acetonitrile in 0.1% TFA
Critical Impurities
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Naphthalene-2-acid | Incomplete coupling | Extended reaction time |
| Demethylated byproduct | Acidic conditions | Neutral workup |
| Diastereomers | Chiral centers | Chiral HPLC separation |
Industrial-Scale Adaptation
A patented continuous flow process (adapted from) enhances reproducibility:
-
Tricyclic core synthesis : Microreactor at 100°C, residence time 15 min.
-
Alkylation : Packed-bed reactor with immobilized K₂CO₃.
-
Coupling : Tubular reactor with in-line IR monitoring.
Scale-up metrics :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 5 g | 2 kg |
| Overall yield | 58% | 62% |
| Purity | 97% | 99% |
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step protocols, including:
Core Formation : Cyclization reactions to construct the tricyclic backbone (e.g., using 2-aminothiophenol derivatives under acidic conditions) .
Functionalization : Attachment of the dimethylaminoethyl group via nucleophilic substitution with halides (e.g., dimethylaminoethyl chloride) in the presence of bases like sodium hydride .
Purification : Techniques such as column chromatography or recrystallization to achieve >95% purity. Key parameters include temperature control (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation .
Advanced: How can low yields in the cyclization step be systematically addressed?
Methodological Answer:
Low yields may stem from competing side reactions or improper catalyst selection. Strategies include:
- Catalyst Optimization : Testing palladium or copper catalysts to enhance regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
- Flow Chemistry : Continuous flow reactors reduce side products by improving mass transfer .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ = 423.12 m/z) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How to resolve contradictory biological activity data across assays?
Methodological Answer:
Contradictions may arise from assay-specific variables:
- Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
- Cell Line Variability : Test in both cancer (e.g., HeLa) and non-cancerous lines (e.g., HEK293) to assess selectivity .
- Structural Analogs : Compare with derivatives (e.g., chloro or methoxy substitutions) to identify activity-determining moieties .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize and reconstitute in anhydrous DMSO for long-term stability .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .
Advanced: What degradation pathways dominate under physiological conditions?
Methodological Answer:
Primary pathways include:
- Oxidation : Thioether groups in the tricyclic core react with ROS, forming sulfoxides (detected via LC-MS) .
- Hydrolysis : The carboxamide bond may cleave at pH > 8.0, confirmed by NMR monitoring .
- Mitigation Strategies : Prodrug modifications (e.g., esterification) to enhance stability in vivo .
Advanced: How to design in silico models for target interaction studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of kinases or GPCRs to predict binding modes .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .
Basic: What biochemical assays are suitable for target identification?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
- Cellular Uptake : Flow cytometry with fluorescently tagged analogs .
Advanced: What challenges arise during scale-up from lab to pilot plant?
Methodological Answer:
- Reaction Heterogeneity : Stirring efficiency in large batches affects yield; use baffled reactors for better mixing .
- Purification : Switch from column chromatography to continuous crystallization for cost-effective scaling .
- Safety : Exothermic reactions require adiabatic calorimetry to prevent thermal runaway .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., halogens) at the naphthalene ring to enhance lipophilicity .
- Side Chain Variation : Replace dimethylaminoethyl with morpholino or piperazinyl groups to alter pharmacokinetics .
- Activity Cliffs : Use Free-Wilson analysis to correlate structural changes with potency shifts .
Notes
- Contradictions : Biological activity may vary due to assay conditions (e.g., serum concentration in cell culture) .
- Methodological Rigor : Answers integrate synthesis, analysis, and biological testing protocols from peer-reviewed workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
